molecular formula C19H24O13 B13398706 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid

2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid

Cat. No.: B13398706
M. Wt: 460.4 g/mol
InChI Key: XAIUTKHLNZBMEG-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a butanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid involves several steps. . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Properties

Molecular Formula

C19H24O13

Molecular Weight

460.4 g/mol

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid

InChI

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)

InChI Key

XAIUTKHLNZBMEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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